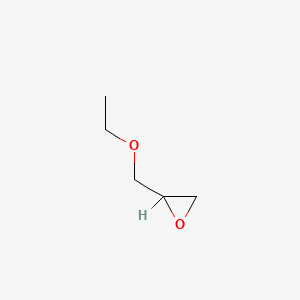
Ethyl glycidyl ether
Vue d'ensemble
Description
Ethyl glycidyl ether (EGE) is a functional monomer that contains an epoxy group and is known for its ability to undergo various chemical reactions due to its active hydroxyl group. It is a versatile compound used in the synthesis of polymers with different architectures and properties. The studies on EGE and its derivatives, such as ethoxy this compound (EEGE), have shown potential applications in polymer chemistry, leading to the creation of linear polyglycidyl and copolymers with complicated architectures .
Synthesis Analysis
The synthesis of polymers involving EGE and its derivatives can be achieved through different polymerization techniques. For instance, the anionic ring-opening polymerization (AROP) of ethylene oxide (EO) with EEGE has been studied using in situ 1H NMR spectroscopy to monitor the process and determine reactivity ratios. This method allows for the production of copolymers with varying structures, from random to strongly tapered polyethers . Additionally, the initiation systems for the polymerization of EEGE monomers have been discussed, highlighting the versatility of EEGE in constructing polymers with different architectures .
Molecular Structure Analysis
The molecular structure of EGE and its derivatives plays a crucial role in determining the properties of the resulting polymers. The reactivity ratios of monomers like EO and EEGE under different polymerization conditions can lead to the formation of copolymers with random or tapered structures, which are essential for tailoring the properties of the polymers . The study of the molecular structure is further enhanced by techniques such as 1H and 13C NMR spectroscopy, which provide insights into the conformational changes of copolymers at the molecular level .
Chemical Reactions Analysis
EGE and its derivatives are reactive monomers capable of undergoing various chemical reactions. The initiation step of polymerization for derivatives like 2-(9-carbazolyl)this compound involves multiple reactions, including the opening of the oxirane ring and the formation of various potassium alkoxides that act as initiators . Furthermore, the presence of functional groups in EGE derivatives allows for post-functionalization and cross-linking through reactions such as the Diels-Alder chemistry, leading to reversible network formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from EGE are influenced by the monomer composition and the polymerization process. For example, the copolymerization of glycidyl methyl ether (GME) and EGE results in thermoresponsive copolymers with adjustable molecular weight and defined end groups. The thermoresponsive properties of these copolymers have been characterized by UV–vis transmittance and dynamic light scattering, demonstrating their potential for biomedical applications . Additionally, the synthesis of random copolymers comprising EO and allyl glycidyl ether (AGE) has led to the creation of PEG-based polymers suitable for multiple bioconjugations, showcasing the versatility of EGE in the design of functional materials .
Mécanisme D'action
Target of Action
Ethyl glycidyl ether (EGE) primarily targets the etherification process of glycerol . This process is a novel method to utilize the low-value by-product (glycerol) of the biodiesel industry . The primary role of EGE in this process is to interact with glycerol and ethanol to produce ethers, which can be used as fuel additives .
Mode of Action
The interaction of EGE with glycerol and ethanol follows an SN2 mechanism . This involves the glycerol molecule initiating a nucleophilic attack on the protonated ethanol, resulting in the loss of a water molecule . The etherification of glycerol with EGE is carried out via anionic ring-opening copolymerization .
Biochemical Pathways
The etherification process of glycerol with EGE involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers . The process is carried out in a batch reactor at 120–150 °C with and without a strong acid ion exchange resin (CER), which is used as the solid acid for the etherification process .
Pharmacokinetics
The pharmacokinetics of EGE in the etherification process is influenced by the ratio of ethanol to glycerol in the reaction mixture . When this ratio increases, the amount of glycerol converted to ethanol decreases . Additionally, the conversion of the reactants witnesses a slight decrease with increasing pressure .
Result of Action
The products from the etherification process of glycerol with EGE are glycerol triethyl ether (GTEE), glycerol diethyl ether (GDEE), diethyl ether (DIEE), and glycerol monoethyl ether (GMEE) . These products can be used as fuel additives, contributing to cleaner combustion in internal combustion engines .
Action Environment
The action environment of EGE in the etherification process is influenced by several factors. The process is carried out in a liquid phase in a batch reactor . The temperature and pressure of the reactor, as well as the presence of a solid acid catalyst, can significantly affect the efficiency of the etherification process . Furthermore, the solvent-free glycerol etherification approach may have several advantages over other conventional methods, as the by-product may be easily removed .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(ethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCSZRIVJVOYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871049 | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxy-3-ethoxypropane appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Colorless liquid; [CAMEO] | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
31.5 [mmHg] | |
| Record name | Ethyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5233 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4016-11-9 | |
| Record name | 1,2-EPOXY-3-ETHOXYPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3356 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP9639OMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl glycidyl ether?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound can be characterized using spectroscopic techniques like 1H NMR and 13C NMR, which provide information about its structure and purity. [, ]
Q3: Is this compound compatible with common polymerization solvents?
A3: Yes, EGE is compatible with various solvents used in polymerization, including tetrahydrofuran (THF) and benzene. [, ]
Q4: How does the stability of this compound affect its polymerization?
A4: EGE is susceptible to ring-opening reactions, especially in the presence of strong bases or acids. Controlled polymerization methods, often employing milder conditions, are crucial to achieving well-defined polymers. []
Q5: Is this compound used in catalytic applications?
A5: While EGE itself is not typically used as a catalyst, its polymerization can be facilitated by catalysts like Boron trifluoride etherate (BF3OEt2). The polymerization mechanism involves ring-opening of the epoxide ring. []
Q6: Have computational methods been used to study this compound and its polymers?
A6: Yes, computational studies have provided insights into the thermoresponsive behavior of EGE-based polymers, particularly those exhibiting lower critical solution temperature (LCST) behavior. [, ]
Q7: How does modifying the alkyl chain length in glycidyl ethers affect the properties of the resulting polymers?
A7: Increasing the alkyl chain length, such as using propyl glycidyl ether instead of this compound, generally enhances the hydrophobic character of the resulting polymer. This, in turn, can influence properties like the LCST in aqueous solutions. [, ]
Q8: Does incorporating other monomers with this compound impact the polymer's properties?
A8: Absolutely, copolymerization of EGE with monomers like glycidyl methyl ether (GME) enables fine-tuning of the polymer's properties, including its LCST, by adjusting the monomer ratio. [, , , , , , , , ]
Q9: Are there specific formulation strategies to enhance the stability of this compound-based polymers for biomedical applications?
A9: Strategies for improving the stability and biocompatibility of EGE-based polymers often involve copolymerization with biocompatible blocks like poly(ethylene glycol) (PEG). This can improve the polymer's solubility in aqueous environments and reduce potential toxicity. [, , , , , , , ]
Q10: What polymerization techniques are commonly employed for this compound?
A10: Anionic ring-opening polymerization is a widely used method for EGE polymerization, allowing for good control over molecular weight and dispersity. [, , , , , , , , , , ]
Q11: What are some notable applications of this compound-based polymers?
A11: EGE-based polymers, particularly those exhibiting thermoresponsive behavior, are being investigated for applications in drug delivery systems, tissue engineering scaffolds, and stimuli-responsive materials. [, , , , , , ]
Q12: How does the copolymerization of this compound with other monomers contribute to the development of "smart" hydrogels?
A12: Combining EGE with monomers like 2-vinylpyridine and ethylene oxide in triblock terpolymer configurations leads to hydrogels with dual responsiveness to pH and temperature, expanding their potential in controlled drug release applications. [, ]
Q13: What role does this compound play in the development of materials for solid-state batteries?
A13: EGE is used in the synthesis of solid polymer electrolytes, often in conjunction with ethylene oxide. These materials are being explored for their potential to enhance the safety and performance of solid-state batteries. [, , ]
Q14: Can you explain the significance of the cloud point temperature (CPT) in this compound-based polymers?
A15: The CPT, a critical parameter in thermoresponsive polymers, marks the temperature at which the polymer transitions from a soluble state to an insoluble state (or vice versa) in a solvent. EGE-based copolymers allow for tuning this CPT over a wide range, making them suitable for various temperature-triggered applications. [, , , , ]
Q15: How does the slow monomer addition technique influence the dispersity of polymers synthesized from this compound?
A16: Employing slow monomer addition during the polymerization of EGE, specifically with initiators like potassium tert-butoxide in THF, has been shown to effectively reduce the dispersity of the resulting poly(glycidyl ether)s. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



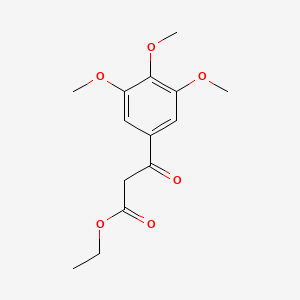




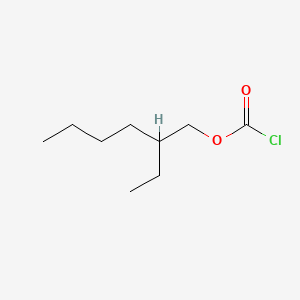

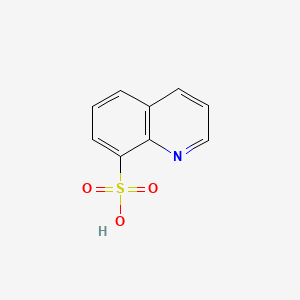
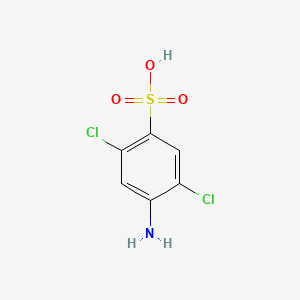
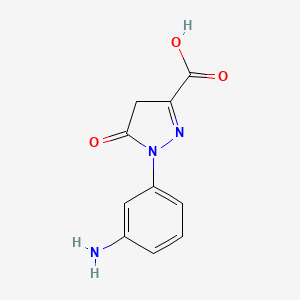
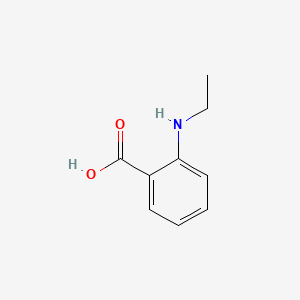

![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)
